molecular formula C7H16ClNS B15299304 Methyl[(thian-3-yl)methyl]amine hydrochloride

Methyl[(thian-3-yl)methyl]amine hydrochloride

Cat. No.: B15299304
M. Wt: 181.73 g/mol
InChI Key: SKOUKTNLIZQKRT-UHFFFAOYSA-N
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Description

Methyl[(thian-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C3H6ClN5. It is a derivative of thian-3-ylmethylamine, where the amine group is methylated and combined with hydrochloride. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(thian-3-yl)methyl]amine hydrochloride typically involves the reaction of thian-3-ylmethylamine with methylating agents under controlled conditions. One common method is the reaction of thian-3-ylmethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl[(thian-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the thian-3-ylmethylamine moiety.

    Reduction: Reduced forms of the compound, often leading to the formation of primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the methyl group.

Scientific Research Applications

Methyl[(thian-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl[(thian-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thian-3-ylmethylamine: The parent compound without the methyl group.

    Methylamine: A simpler amine with a single methyl group.

    Thian-3-ylmethylamine derivatives: Various derivatives with different substituents on the thian-3-ylmethylamine moiety.

Uniqueness

Methyl[(thian-3-yl)methyl]amine hydrochloride is unique due to its specific structure, which combines the properties of thian-3-ylmethylamine and methylamine. This combination allows it to exhibit distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

IUPAC Name

N-methyl-1-(thian-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H15NS.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H

InChI Key

SKOUKTNLIZQKRT-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCSC1.Cl

Origin of Product

United States

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